
phenyl(4-pyridinyl)methanone O-(4-nitrobenzoyl)oxime
Overview
Description
Phenyl(4-pyridinyl)methanone O-(4-nitrobenzoyl)oxime, commonly known as PPMO, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PPMO belongs to the class of antisense oligonucleotides, which are synthetic molecules designed to target specific RNA sequences and inhibit their translation into proteins.
Mechanism of Action
PPMO works by binding to the target RNA sequence through Watson-Crick base pairing and forming a stable RNA-PPMO duplex. This duplex prevents the ribosome from accessing the RNA sequence, thereby inhibiting protein translation.
Biochemical and Physiological Effects:
PPMO has been shown to have minimal toxicity and off-target effects in vitro and in vivo. However, the efficacy of PPMO can be affected by various factors, including the target RNA sequence, the delivery method, and the cellular uptake.
Advantages and Limitations for Lab Experiments
PPMO has several advantages over other antisense oligonucleotides, including its stability, specificity, and ease of synthesis. However, PPMO also has limitations, including its low cellular uptake and the need for specialized delivery methods.
Future Directions
The potential therapeutic applications of PPMO are vast, and several areas of research are currently being explored. These include the development of more efficient delivery methods, the optimization of PPMO design, and the identification of new target RNA sequences. Additionally, PPMO can be used in combination with other therapeutic agents to enhance its efficacy and reduce off-target effects.
In conclusion, PPMO is a promising molecule with significant potential for therapeutic applications. Its specificity, stability, and ease of synthesis make it an attractive candidate for further research and development. With continued research, PPMO may become a valuable tool in the treatment of various diseases.
Scientific Research Applications
PPMO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and genetic disorders. In cancer, PPMO has been shown to inhibit the translation of oncogenic proteins, leading to the suppression of tumor growth. In viral infections, PPMO can target viral RNA and prevent viral replication. In genetic disorders, PPMO can correct aberrant splicing events and restore normal protein expression.
properties
IUPAC Name |
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNBWCXEMCKJN-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3826618.png)
![[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate](/img/structure/B3826622.png)
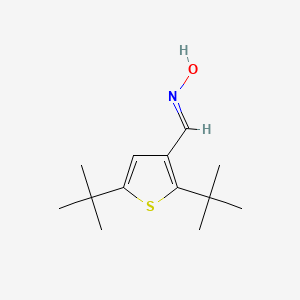


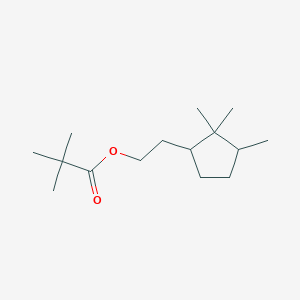
![2,2,4,6-tetramethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3826674.png)
![2-[ethyl(hydroxy)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B3826676.png)
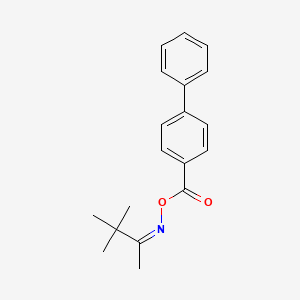
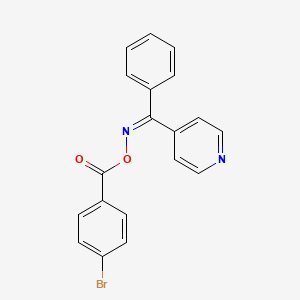
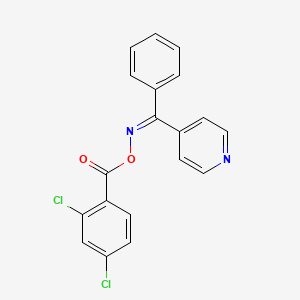
![N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B3826704.png)
![N,N'-bis[(5-bromo-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B3826705.png)
